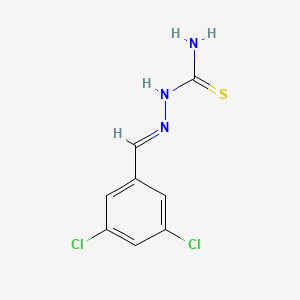
3,5-Dichlorobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzaldehyde thiosemicarbazone can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of 3,5-dichlorobenzaldehyde and thiosemicarbazide in an appropriate solvent such as ethanol. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Complexation Reactions: It forms stable complexes with metal ions, which can enhance its biological activity.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and are carried out in solvents like ethanol under reflux conditions.
Complexation Reactions: Involve metal salts such as copper(II) chloride or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Metal Complexes: Formed from reactions with metal salts, which can exhibit enhanced biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzaldehyde thiosemicarbazone involves its ability to form stable complexes with metal ions, which can enhance its biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells through ROS-mediated pathways. This involves the generation of reactive oxygen species that cause oxidative stress and damage to cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzaldehyde thiosemicarbazone
- 3,4-Dimethoxybenzaldehyde thiosemicarbazone
- 4-Bromobenzaldehyde thiosemicarbazone
Uniqueness
3,5-Dichlorobenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions can enhance its ability to form stable metal complexes and may contribute to its potent biological activities compared to other thiosemicarbazone derivatives .
Properties
Molecular Formula |
C8H7Cl2N3S |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
[(E)-(3,5-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |
InChI Key |
OTKIBPHYGDDNDE-UUILKARUSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















